molecular formula C19H20N2O3 B10807081 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

Cat. No.: B10807081
M. Wt: 324.4 g/mol
InChI Key: BCMCCUDAIFNFJN-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to the acetamide nitrogen. The second substituent on the acetamide carbonyl is a 2-methyl-2,3-dihydroindole moiety.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

InChI

InChI=1S/C19H20N2O3/c1-13-8-15-4-2-3-5-16(15)21(13)11-19(22)20-10-14-6-7-17-18(9-14)24-12-23-17/h2-7,9,13H,8,10-12H2,1H3,(H,20,22)

InChI Key

BCMCCUDAIFNFJN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a dihydroindole structure via an acetamide group. Its molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3}, indicating the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The benzodioxole ring is known for participating in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antibacterial and antifungal properties. For instance, derivatives of benzodioxole have demonstrated activity against various bacterial strains .
  • Cytotoxicity : Some studies have indicated that related compounds can induce apoptosis in cancer cells by disrupting mitotic spindle formation, leading to cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of related benzodioxole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 µg/mL to 62.5 µg/mL, indicating moderate to strong antibacterial activity .

Study 2: Cytotoxic Potential

In another study focused on cytotoxicity, a derivative of the compound was tested for its ability to induce cell death in human cancer cell lines. Results showed that at certain concentrations, the compound effectively triggered apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundModerate (MIC: 31.25 - 62.5 µg/mL)Induces apoptosisInhibits mitotic spindle formation
Benzodioxole Derivative AHigh (MIC: 15.0 µg/mL)LowDisrupts cell membrane integrity
Benzodioxole Derivative BModerate (MIC: 50.0 µg/mL)ModerateInterferes with DNA synthesis

Comparison with Similar Compounds

Structurally analogous compounds share the N-(1,3-benzodioxol-5-ylmethyl)acetamide core but differ in substituents on the acetamide carbonyl or additional heterocyclic moieties. Below is a systematic comparison based on physicochemical properties, spectral data, and biological activities.

Structural Analogs and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide (Target Compound) C₂₀H₂₀N₂O₃ 336.39 Not reported 2-Methyl-2,3-dihydroindole
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9) C₂₀H₁₈N₃O₄S 396.44 Not reported 5-Phenyl-1,3,4-oxadiazole-2-thio
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]thio}acetamide C₂₄H₂₄N₂O₅S 452.52 96 Tetrahydronaphthyl-oxymethyl-1,3,4-oxadiazole
N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide C₂₃H₁₈N₂O₃S 402.47 Not reported 2-Phenylindole-3-thio

Key Observations :

  • The target compound’s molecular weight (336.39) is lower than analogs with bulkier substituents (e.g., Compound 9: 396.44), highlighting the impact of heterocyclic appendages .
  • Melting points vary widely: derivatives with rigid oxadiazole-thio groups (e.g., 96°C) exhibit lower melting points compared to simpler analogs, suggesting reduced crystallinity due to steric hindrance .
Spectral Data Comparison

NMR Chemical Shifts (δ, ppm) :

  • Target Compound : Expected signals include a singlet for the benzodioxole methylene (δ 5.95–6.02), acetamide carbonyl (δ ~170), and dihydroindole protons (δ 2.8–3.5 for methyl and indoline CH₂) .
  • Compound 9 : Distinct ¹H NMR signals for oxadiazole-thio (δ 8.1–8.3 for phenyl protons) and benzodioxole (δ 6.8–6.9) .
  • N-(1,3-Benzodioxol-5-yl)-2-[(2-phenylindol-3-yl)thio]acetamide : Aromatic protons at δ 7.2–7.8 (indole and phenyl) and benzodioxole protons at δ 6.7–6.9 .

MS Data :

  • The target compound’s molecular ion ([M+H]⁺) would align with m/z 337.39, while Compound 9 shows m/z 397.44, consistent with its additional oxadiazole-thio group .

Key Findings :

  • Compounds 8 and 9 demonstrate significant cytotoxicity against A549 (lung carcinoma) and C6 (glioma) cells, comparable to cisplatin, but with reduced off-target toxicity .
  • The benzodioxole-acetamide scaffold paired with sulfur-containing heterocycles (e.g., oxadiazole-thio) enhances selectivity and potency, likely due to improved membrane permeability or target engagement .

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